molecular formula C5H11ClN2O2 B1283774 Ethyl 3-amino-3-iminopropanoate hydrochloride CAS No. 57508-48-2

Ethyl 3-amino-3-iminopropanoate hydrochloride

Cat. No. B1283774
CAS RN: 57508-48-2
M. Wt: 166.6 g/mol
InChI Key: VOHFLYOSVGWQOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate was achieved from dibenzoylmethane in two steps, indicating a potential route for synthesizing similar ethyl amino-iminopropanoate compounds . Another related compound, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, was prepared from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal, suggesting that similar strategies could be employed for the synthesis of ethyl 3-amino-3-iminopropanoate hydrochloride .

Molecular Structure Analysis

The molecular structure of ethyl 3-amino-3-iminopropanoate hydrochloride would likely feature an ethyl ester group, an amino group, and an imino group attached to a propane backbone. The presence of these functional groups would influence the reactivity and interactions of the molecule. For example, the presence of an amino group in the compound WR-2721 was crucial for its hydrolysis reaction, which could be monitored by 31P NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions of related compounds provide insights into the potential reactivity of ethyl 3-amino-3-iminopropanoate hydrochloride. The hydrolysis of WR-2721, for example, involved cleavage of a P-S bond to form inorganic phosphate and a free sulfhydryl group . Similarly, the deprotection of the (2,2-dibenzoyl)ethenyl group in another compound yielded free amino compounds . These reactions suggest that ethyl 3-amino-3-iminopropanoate hydrochloride could undergo hydrolysis or deprotection reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-amino-3-iminopropanoate hydrochloride can be inferred from related compounds. For instance, the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate required careful consideration of diastereomer separation and characterization, highlighting the importance of stereochemistry and purity in the synthesis of complex organic molecules . The presence of different functional groups in these compounds also suggests that ethyl 3-amino-3-iminopropanoate hydrochloride would have distinct solubility, reactivity, and interaction characteristics, which would be important for its application in chemical synthesis or as a potential pharmaceutical agent.

Scientific Research Applications

Synthesis of Schiff and Mannich Bases

Ethyl imidate hydrochlorides, including Ethyl 3-amino-3-iminopropanoate hydrochloride, are used in the synthesis of Schiff and Mannich bases. These bases are derived from the reaction of ethyl imidate hydrochlorides with various compounds, leading to the formation of substances with potential pharmacological applications. The chemical structures of these compounds are confirmed through IR, 1H- and 13C-NMR data, and elemental analysis (Bekircan & Bektaş, 2008).

Development of Pyrido and Imidazo Derivatives

Ethyl 3-amino-3-iminopropanoate hydrochloride is utilized in the synthesis of functionalized pyrido and imidazo derivatives. These derivatives are achieved through the interaction with other compounds, leading to novel chemical entities that could have significant importance in various fields of chemistry and pharmaceuticals (Arrault et al., 2002).

Formation of Peptidyl Compounds

The compound plays a role in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, which is a potential proteinase inhibitor. This demonstrates its application in developing bioactive molecules that can have therapeutic value (Angelastro et al., 1992).

Production of γ-Imino- and γ-Amino-β-Enamino Esters

Ethyl 3-amino-3-iminopropanoate hydrochloride is used in the condensation with primary amines, producing γ-imino- and γ-amino-β-enamino esters. These esters are further processed to create compounds with potential applications in chemical synthesis and drug development (Mangelinckx et al., 2005).

Investigation of Polymorphism in Pharmaceutical Compounds

This compound is also relevant in the study of polymorphism in investigational pharmaceutical compounds. Understanding polymorphism is crucial in drug development, affecting drug efficacy and stability (Vogt et al., 2013).

Enzymatic Resolution in Synthesis

Ethyl 3-amino-3-iminopropanoate hydrochloride has been used in enzymatic resolution processes, demonstrating its role in chiralchemistry and synthesis. This involves the use of enzymes like Penicillin acylase to achieve enantiomerically pure forms of compounds, indicating its importance in producing chiral molecules for pharmaceutical applications (Topgi et al., 1999).

Synthesis of Fused Heterocyclic Compounds

The compound is instrumental in the synthesis of various fused heterocyclic compounds like 3-aminopyranones and azolopyrimidinones. These processes involve complex chemical reactions, showcasing the versatility of Ethyl 3-amino-3-iminopropanoate hydrochloride in organic synthesis (Soršak et al., 1998).

Applications in Immunotherapy

In a broader context, related compounds of Ethyl 3-amino-3-iminopropanoate hydrochloride are synthesized and evaluated for immunosuppressive effects. This indicates potential applications in immunotherapy and organ transplantation, although directly related research on Ethyl 3-amino-3-iminopropanoate hydrochloride is not specified (Kiuchi et al., 2000).

Enzymatic Hydrolysis Studies

Its derivatives are used in studies involving enzymatic hydrolysis, where the effects of ultrasound bath and different enzymes on the hydrolysis process are explored. This reflects its utility in studying enzymatic reactions and improving industrial processes (Ribeiro et al., 2001).

Chemo-Enzymatic Routes for Chiral Synthesis

Ethyl 3-amino-3-iminopropanoate hydrochloride and its derivatives contribute to the chemo-enzymatic synthesis of chiral compounds, showing its role in producing optically pure compounds for pharmaceutical use, such as antidepressant drugs (Zhao et al., 2014).

Safety And Hazards

Ethyl 3-amino-3-iminopropanoate hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

ethyl 3-amino-3-iminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHFLYOSVGWQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574052
Record name Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-iminopropanoate hydrochloride

CAS RN

57508-48-2
Record name Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-carbamimidoylacetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SJ Kaspersen, C Sørum, V Willassen, E Fuglseth… - European journal of …, 2011 - Elsevier
… potassium carbonate at 0 C, followed by treatment with ammonium chloride in refluxing ethanol gave ethyl 3-amino-3-iminopropanoate hydrochloride (3) [24]. These steps were …
Number of citations: 46 www.sciencedirect.com
R Morgentin, F Jung, M Lamorlette, M Maudet… - Tetrahedron, 2009 - Elsevier
… , the solvent was evaporated and the resulting solid was triturated in diethyl ether, collected by filtration and dried to give 75 g (51%) of ethyl 3-amino-3-iminopropanoate hydrochloride …
Number of citations: 29 www.sciencedirect.com
R Roopashree, T Ramesh Swaroop… - Letters in Drug …, 2014 - ingentaconnect.com
… On refluxing the ethanolic solution of 2 with aqueous potassium carbonate and ammonium chloride furnished ethyl 3-amino3-iminopropanoate hydrochloride (3). The aminoimidate 3 …
Number of citations: 3 www.ingentaconnect.com
S Sipos, B Bálint, ZB Szabó, L Ondi, M Csékei… - ACS …, 2021 - ACS Publications
Following the identification of thieno[2,3-d]pyrimidine-based selective and potent inhibitors of MCL-1, we explored the effect of core swapping at different levels of advancement. During …
Number of citations: 4 pubs.acs.org
M Klečka - 2016 - dspace.cuni.cz
… Ethyl cyanoacetate VI was reacted with HCl saturated ethanol to yield compound VII which was subsequently transformed to ethyl 3-amino-3-iminopropanoate hydrochloride VIII. Then …
Number of citations: 0 dspace.cuni.cz

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